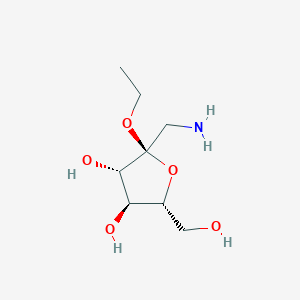
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol, also known as 2-deoxy-D-ribose, is a sugar molecule that plays a crucial role in the synthesis of DNA and RNA. It is a key component of nucleotides, the building blocks of nucleic acids.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose involves its incorporation into nucleotides during DNA and RNA synthesis. (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose lacks the hydroxyl group at the 2' position of the ribose sugar, which is present in ribose. This structural difference results in the formation of a more stable DNA molecule, as the absence of the 2' hydroxyl group prevents the formation of a cyclic hemiacetal bond between adjacent nucleotides.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose are largely related to its role in nucleotide synthesis. It is essential for the production of DNA and RNA, which are critical for cell division and growth. Additionally, (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose in lab experiments is its role in nucleotide synthesis. It can be used to study the structure and function of DNA and RNA, as well as the effects of nucleotide analogs on these processes. However, one limitation is that (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose is relatively unstable and can be difficult to work with in lab settings.
Orientations Futures
There are several future directions for research involving (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose. One area of interest is the development of nucleotide analogs for use in anticancer and antiviral drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose, particularly its antioxidant properties. Finally, the synthesis of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose could be optimized to improve its stability and ease of use in lab experiments.
Méthodes De Synthèse
The synthesis of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose can be achieved through various methods. One of the most common methods is the reduction of 2,3-anhydro-D-ribose using sodium borohydride. Another method involves the deoxygenation of D-ribose using Raney nickel. Both methods result in the formation of (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose, which can then be purified using chromatography.
Applications De Recherche Scientifique
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose has a wide range of scientific research applications. It is used in the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also used in the production of nucleotide analogs, which are used in anticancer and antiviral drugs. Additionally, (2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diolbose is used in the study of the structure and function of nucleic acids.
Propriétés
Numéro CAS |
129933-47-7 |
|---|---|
Nom du produit |
(2S,3S,4S,5R)-2-(Aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol |
Formule moléculaire |
C8H17NO5 |
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2-(aminomethyl)-2-ethoxy-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H17NO5/c1-2-13-8(4-9)7(12)6(11)5(3-10)14-8/h5-7,10-12H,2-4,9H2,1H3/t5-,6-,7+,8+/m1/s1 |
Clé InChI |
JSORFVMQUDIQRF-NGJRWZKOSA-N |
SMILES isomérique |
CCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CN |
SMILES |
CCOC1(C(C(C(O1)CO)O)O)CN |
SMILES canonique |
CCOC1(C(C(C(O1)CO)O)O)CN |
Synonymes |
alpha-D-Fructofuranoside,ethyl1-amino-1-deoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



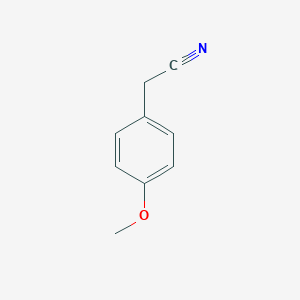
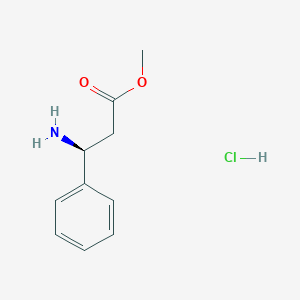
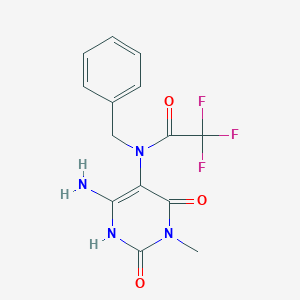

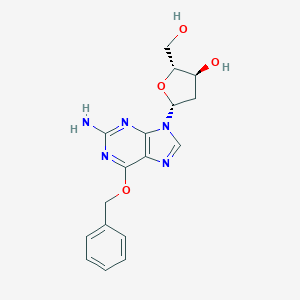
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
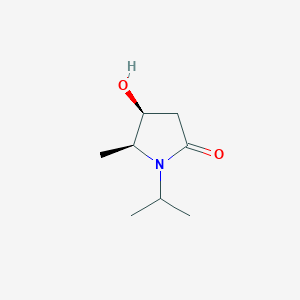
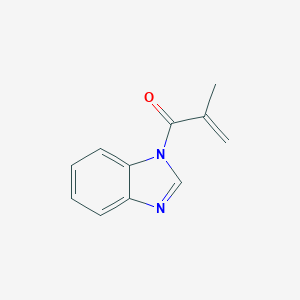
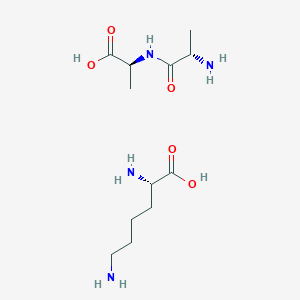
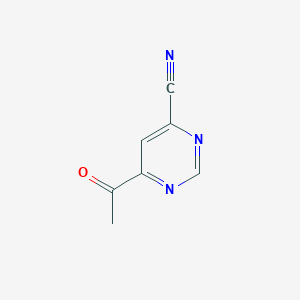
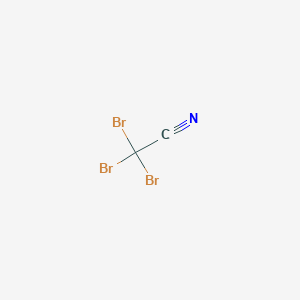
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
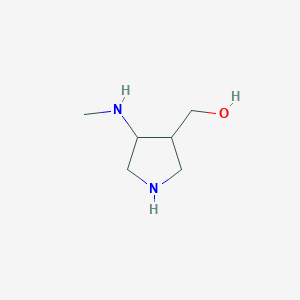
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)